molecular formula C10H7Br2N B3255872 2,4-Dibromo-8-methylquinoline CAS No. 260972-99-4

2,4-Dibromo-8-methylquinoline

Cat. No.: B3255872
CAS No.: 260972-99-4
M. Wt: 300.98 g/mol
InChI Key: KHBTVENUHXTYTQ-UHFFFAOYSA-N
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Description

2,4-Dibromo-8-methylquinoline is a brominated derivative of quinoline, a heterocyclic aromatic organic compound It is characterized by the presence of two bromine atoms at the 2nd and 4th positions and a methyl group at the 8th position on the quinoline ring

Scientific Research Applications

2,4-Dibromo-8-methylquinoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and agrochemicals.

Safety and Hazards

2,4-Dibromo-8-methylquinoline is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 according to the hazard statements . This indicates that it is toxic if swallowed, harmful to aquatic life with long-lasting effects, and causes serious eye damage.

Future Directions

Quinoline and its derivatives, including 2,4-Dibromo-8-methylquinoline, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, future research directions may focus on the development of new synthesis methods, exploration of their biological activities, and their applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-8-methylquinoline typically involves the bromination of 8-methylquinoline. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in a solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where 8-methylquinoline is reacted with bromine in a controlled environment to ensure consistent product quality and yield. The use of automated systems and real-time monitoring can optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-8-methylquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or potassium thiolate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products:

  • Substituted quinolines with various functional groups.
  • Oxidized products like quinoline carboxylic acids.
  • Reduced products like tetrahydroquinolines.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-8-methylquinoline depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atoms and the quinoline ring structure allow it to interact with biological targets through hydrogen bonding, van der Waals forces, and π-π interactions. The exact molecular targets and pathways can vary based on the specific derivative or conjugate used in the research.

Comparison with Similar Compounds

    4,8-Dibromo-2-methylquinoline: Similar structure but with bromine atoms at different positions.

    2,4-Dibromoquinoline: Lacks the methyl group at the 8th position.

    8-Methylquinoline: Lacks the bromine atoms.

Uniqueness: 2,4-Dibromo-8-methylquinoline is unique due to the specific positioning of the bromine atoms and the methyl group, which can influence its reactivity and interaction with other molecules. This unique structure allows for specific applications in medicinal chemistry and material science that may not be achievable with other similar compounds.

Properties

IUPAC Name

2,4-dibromo-8-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N/c1-6-3-2-4-7-8(11)5-9(12)13-10(6)7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBTVENUHXTYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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